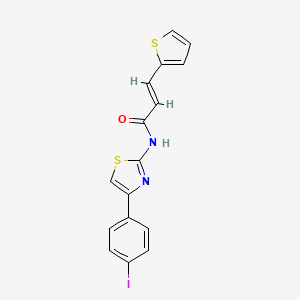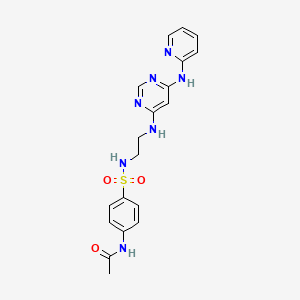
N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains functional groups such as amide, sulfamoyl, and pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Research has been conducted on the synthesis of novel heterocyclic compounds containing the sulfamido moiety, which have shown promising antibacterial and antifungal activities. For example, a study synthesized compounds via facile condensation reactions, which were then evaluated for their antibacterial and antifungal properties, demonstrating significant activity against various strains (Nunna et al., 2014).
Antitumor Activity
Compounds derived from pyrazole moiety, including those related to the chemical structure of interest, have been synthesized and evaluated for their antitumor activity. One study highlighted a compound more effective than the reference drug doxorubicin, indicating its potential in cancer treatment (Alqasoumi et al., 2009).
Antimicrobial and Antitubercular Activities
Various pyrimidine-azetidinone analogues have been synthesized and assessed for their antimicrobial and antitubercular activities. A specific study synthesized a series of analogues and tested them against bacterial, fungal strains, and Mycobacterium tuberculosis, providing insights into designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Anti-inflammatory and Antinociceptive Activities
The compound's relevance extends to studies on histamine H4 receptor ligands, where a series of 2-aminopyrimidines was synthesized and evaluated. This research aimed at optimizing potency for anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Antiallergic Agents
New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been prepared in the search for novel antiallergic compounds. Through various synthetic approaches, compounds with significant antiallergic potency have been identified, contributing to the development of new therapeutic agents (Menciu et al., 1999).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide primarily targets tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is critical for many cellular functions .
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These pathways are involved in regulating many cellular processes, including cell division, growth, and death . The compound’s action on these pathways can lead to downstream effects such as the inhibition of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosine kinase activity and the disruption of cellular processes regulated by these enzymes . This can lead to the inhibition of tumor growth .
Eigenschaften
IUPAC Name |
N-[4-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-14(27)25-15-5-7-16(8-6-15)30(28,29)24-11-10-21-18-12-19(23-13-22-18)26-17-4-2-3-9-20-17/h2-9,12-13,24H,10-11H2,1H3,(H,25,27)(H2,20,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQGQXIEFZOOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

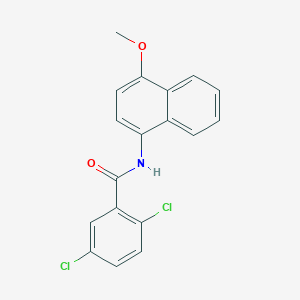
![(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2615767.png)
![5-Ethylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2615770.png)
![Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2615771.png)
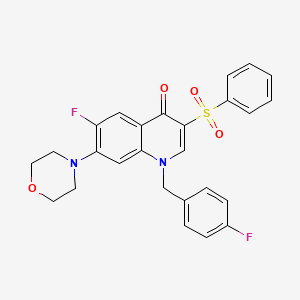
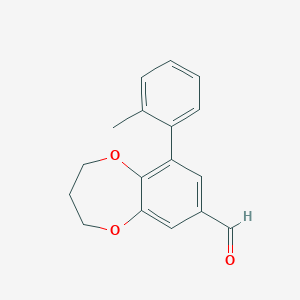
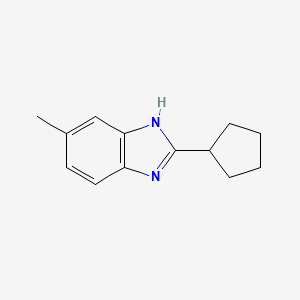
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)
![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2615781.png)

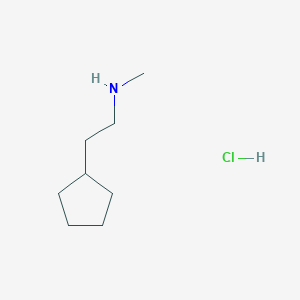
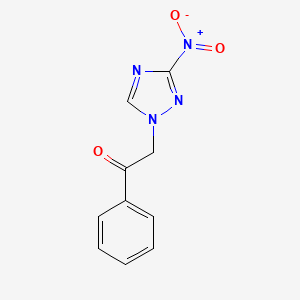
![(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2615787.png)
